2-(4-Isocyanophenyl)acetonitrile

Description

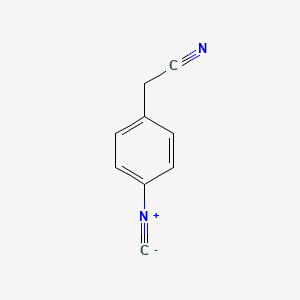

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-isocyanophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAYZPWGYBNBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Isocyanophenyl)acetonitrile: Properties, Synthesis, and Reactivity

Core Chemical Properties

2-(4-Isocyanophenyl)acetonitrile is an aromatic compound featuring both a nitrile (-C≡N) and an isocyanide (-N≡C) functional group. The presence of the isocyanide group, in particular, imparts unique reactivity to the molecule. Below is a summary of its basic and predicted chemical properties.

| Property | Value |

| Molecular Formula | C₉H₆N₂ |

| Molecular Weight | 142.16 g/mol |

| Appearance | Predicted to be a solid at room temperature. |

| Solubility | Likely soluble in a range of organic solvents. |

| Boiling Point | Not determined. |

| Melting Point | Not determined. |

Synthesis and Experimental Protocols

The synthesis of this compound would most logically proceed from its corresponding primary amine precursor, 4-aminophenylacetonitrile. A common method for the synthesis of isocyanides from primary amines is the dehydration of the corresponding formamide.

Generalized Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for the preparation of an aryl isocyanide from a primary aryl amine.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(4-Isocyanophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic compound with significant potential in medicinal chemistry and materials science. Due to its likely status as a non-commercial research chemical, this document focuses on its synthesis, detailing established protocols for the creation of the aryl isocyanide functional group. Additionally, it outlines the compound's predicted physicochemical properties, analytical characterization methods, and explores the vast potential applications in drug development based on the known biological activities of the isocyanide pharmacophore.

Introduction

The isocyanide functional group, once considered a chemical curiosity, has emerged as a powerful and versatile pharmacophore in modern drug discovery.[1] Its unique electronic properties, including its ability to act as a metal coordinator and participate in hydrogen bonding, make it an attractive moiety for the design of novel therapeutic agents.[1][2] this compound combines the reactive isocyanide group with a phenylacetonitrile scaffold, a common structural motif in medicinal chemistry. This guide serves as a technical resource for researchers interested in the synthesis and utilization of this promising, yet not widely available, compound.

Physicochemical Properties

A specific CAS number for this compound has not been identified in common chemical databases, suggesting it is primarily a research compound that requires laboratory synthesis. The following properties are estimated based on the closely related and commercially available analog, 4-cyanophenylacetonitrile (CAS Number: 876-31-3).[][4]

| Property | Value (Estimated) | Reference Compound |

| Molecular Formula | C₉H₆N₂ | 4-Cyanophenylacetonitrile |

| Molecular Weight | 142.16 g/mol | 4-Cyanophenylacetonitrile[][4] |

| Appearance | White to off-white powder (predicted) | 4-Cyanophenylacetonitrile[] |

| Boiling Point | ~314 °C at 760 mmHg (predicted) | 4-Cyanophenylacetonitrile[] |

| Melting Point | 100-104 °C (predicted for similar solids) | 4-Cyanophenylacetonitrile[4] |

| Solubility | Soluble in organic solvents like Dichloromethane, Acetonitrile, and Ethyl Acetate. | General isocyanide properties |

Synthesis and Experimental Protocols

The synthesis of this compound is most practically achieved through the dehydration of its corresponding N-formamide precursor, 2-(4-formamidophenyl)acetonitrile. This precursor can be readily synthesized from the commercially available 2-(4-aminophenyl)acetonitrile.

Logical Workflow for Synthesis

Step 1: Synthesis of 2-(4-Formamidophenyl)acetonitrile (Precursor)

This procedure involves the formylation of the primary amine.

-

Reagents and Materials:

-

2-(4-Aminophenyl)acetonitrile

-

Ethyl formate

-

Reaction flask

-

Reflux condenser

-

Stirring apparatus

-

-

Protocol:

-

In a round-bottomed flask, dissolve 2-(4-aminophenyl)acetonitrile in an excess of ethyl formate.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure.

-

The resulting solid, 2-(4-formamidophenyl)acetonitrile, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Dehydration to this compound (Target Compound)

This step is critical and requires anhydrous conditions. The use of phosphorus oxychloride and a tertiary amine base is a common and effective method.[2]

-

Reagents and Materials:

-

2-(4-Formamidophenyl)acetonitrile

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Three-necked flask equipped with a dropping funnel and nitrogen inlet

-

Ice bath

-

-

Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the precursor, 2-(4-formamidophenyl)acetonitrile, in anhydrous DCM.

-

Add triethylamine (approximately 5 equivalents) to the solution at room temperature.[2]

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.[2]

-

Allow the reaction to stir at 0 °C for 10-15 minutes. The reaction is typically rapid.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction with an ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product should be purified promptly by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).

-

Caution: Isocyanides often have strong, unpleasant odors and can be toxic. All manipulations should be performed in a well-ventilated fume hood.[5]

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide group (N≡C) is expected in the region of 2150-2100 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic and methylene protons.

-

¹³C NMR will show a distinctive signal for the isocyanide carbon.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The isocyanide functional group is a versatile tool in medicinal chemistry, offering a range of potential biological activities.[1] While specific studies on this compound are limited, its potential can be inferred from the broader class of isocyanide-containing molecules.

The Isocyanide Group as a Pharmacophore

Isocyanides have been identified in numerous natural products with potent biological effects, including antibacterial, antifungal, and antitumor activities.[1]

Role in Enzyme Inhibition

The isocyanide group can act as a ligand for metal ions within the active sites of metalloenzymes, leading to potent inhibition.[2] For example, some natural isocyanides are potent inhibitors of tyrosinase, an enzyme involved in melanin production.[1] The phenylacetonitrile scaffold of the title compound could be explored for its potential to target various enzyme active sites, with the isocyanide acting as a key binding element.

Use in Multicomponent Reactions

Isocyanides are cornerstone reactants in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials. This compound could serve as a valuable building block in MCR-based library synthesis to generate diverse collections of compounds for high-throughput screening in drug discovery programs.

Conclusion

References

Technical Guide: Spectroscopic Data for 2-(4-Isocyanophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(4-Isocyanophenyl)acetonitrile. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents predicted spectroscopic characteristics based on data from analogous compounds and established principles of spectroscopic analysis for aryl isocyanides and nitriles. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure

Systematic Name: this compound Molecular Formula: C₉H₆N₂ Molecular Weight: 142.16 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These predictions are derived from known spectroscopic behaviors of the isocyanide (-N⁺≡C⁻) and nitrile (-C≡N) functional groups, as well as data from structurally similar molecules such as 4-cyanophenylacetonitrile and other aryl isocyanides.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| Isocyanide (-N≡C) | 2110 - 2165 | N≡C stretching, strong intensity[1][2] |

| Nitrile (-C≡N) | 2240 - 2260 | C≡N stretching, medium intensity |

| Aromatic C-H | 3000 - 3100 | C-H stretching |

| Aliphatic C-H | 2850 - 3000 | CH₂ stretching |

| Aromatic C=C | 1400 - 1600 | C=C stretching in the benzene ring |

Table 2: Predicted ¹H NMR Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 3.8 | Singlet | 2H | Methylene protons (-CH₂-) |

Table 3: Predicted ¹³C NMR Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 170 | Isocyanide carbon (-N≡C ) |

| ~ 117 | Nitrile carbon (-C≡N )[3][4] |

| ~ 125 - 135 | Aromatic carbons (C₆H₄) |

| ~ 23 | Methylene carbon (-CH₂ -) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion)[5][6] |

| 116 | [M - CN]⁺ or [M - NCH]⁺ |

| 102 | [M - CH₂CN]⁺ |

| 89 | [C₇H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

3.1 Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or transmission mode using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For transmission, the sample can be prepared as a KBr pellet or as a thin film from a suitable solvent.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample spectrum to subtract atmospheric and instrument contributions.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Preparation: The sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The prepared NMR tube is placed in the spectrometer's magnetic field. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The FID is Fourier-transformed to generate the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

3.3 Mass Spectrometry (MS)

-

Technique: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent is prepared.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

-

Data Processing: The output is a mass spectrum, which is a plot of ion abundance versus m/z.

Visualizations

4.1 Synthesis Pathway

A plausible synthetic route to this compound involves the dehydration of the corresponding formamide, which can be synthesized from 4-aminophenylacetonitrile.

Caption: Plausible synthesis of this compound.

4.2 Experimental Workflow

The general workflow for the spectroscopic characterization of a newly synthesized compound is outlined below.

Caption: General workflow for spectroscopic characterization.

References

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Benzeneacetonitrile, 4-cyano- [webbook.nist.gov]

- 6. 4-Cyanophenylacetonitrile | C9H6N2 | CID 136686 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth NMR Characterization of 2-(4-Isocyanophenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 2-(4-isocyanophenyl)acetonitrile. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted ¹H and ¹³C NMR data to serve as a reference for researchers. The methodologies and workflows presented are grounded in established principles of NMR spectroscopy for small organic molecules and are intended to guide analytical efforts in synthesis, quality control, and drug development.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms and serve as an estimation of the expected chemical shifts. It is crucial to note that experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | Doublet | 2H | Ar-H (ortho to -NC) |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to -CH₂CN) |

| ~ 3.85 | Singlet | 2H | -CH₂CN |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~ 170 | -N≡C (Isocyanide) |

| ~ 135 | Ar-C (quaternary, attached to -CH₂CN) |

| ~ 133 | Ar-CH (ortho to -NC) |

| ~ 128 | Ar-CH (ortho to -CH₂CN) |

| ~ 127 | Ar-C (quaternary, attached to -NC) |

| ~ 117 | -C≡N (Nitrile) |

| ~ 23 | -CH₂CN |

Predicted in CDCl₃.

Experimental Protocols

The following section outlines a detailed, generalized protocol for the acquisition of NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral analysis. Purification can be achieved through techniques such as recrystallization or column chromatography.

-

Mass Determination: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the compound's solubility. The choice of solvent can slightly affect the chemical shifts.[1][2][3][4]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shifts.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution height is adequate for the NMR spectrometer's detector (typically around 4-5 cm).

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.[5]

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Spectral Width (SW): A spectral width of about 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each unique carbon.

-

Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Spectral Width (SW): A wide spectral width of about 200-240 ppm is necessary to encompass the full range of ¹³C chemical shifts.

Data Processing and Analysis Workflow

The process of acquiring and interpreting NMR data follows a logical progression from sample preparation to final structural confirmation. The diagram below illustrates this typical workflow.

Caption: Logical workflow for the NMR characterization of a small molecule.

This comprehensive guide provides a foundational understanding of the NMR characterization of this compound. While based on predicted data, the outlined protocols and workflows are robust and applicable to the experimental analysis of this and other novel small molecules in a research and development setting.

References

In-Depth Technical Guide to the FT-IR Analysis of 2-(4-Isocyanophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(4-isocyanophenyl)acetonitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents an estimated FT-IR peak analysis based on the characteristic vibrational frequencies of its constituent functional groups. It also outlines a detailed, generalized experimental protocol for obtaining an FT-IR spectrum of a solid aromatic compound and visualizes the experimental workflow.

Estimated FT-IR Spectral Data of this compound

The following table summarizes the probable FT-IR peak assignments for this compound. These estimations are derived from established characteristic frequencies for isocyanide, nitrile, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2240-2220 | Nitrile (-C≡N) | Stretching |

| ~2175-2075 | Isocyanide (-N≡C) | Stretching |

| ~1600-1400 | Aromatic C=C | Stretching |

Note: The exact peak positions and intensities can be influenced by the molecular structure and the sample preparation method. The nitrile group in phenylacetonitrile typically shows a strong absorption band around 2250 cm⁻¹[1]. Aromatic nitriles generally exhibit a C≡N stretching peak in the range of 2240 to 2220 cm⁻¹. The isocyanide (-N≡C) stretching vibration is typically observed between 2175 and 2075 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aromatic C=C stretching bands appear in the 1600-1400 cm⁻¹ range.

Experimental Protocol for FT-IR Analysis

This section details a generalized procedure for acquiring the FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared-grade potassium bromide (KBr), desiccated

-

Spatula

-

Analytical balance

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, infrared-grade KBr.

-

Combine the sample and KBr in the agate mortar.

-

-

Grinding and Mixing:

-

Gently grind the sample and KBr together using the pestle. The goal is to create a fine, homogeneous powder. Proper mixing is crucial for obtaining a high-quality spectrum.

-

-

Pellet Formation:

-

Transfer a portion of the ground mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed within the die.

-

Place the die into the hydraulic press.

-

Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired interferogram is subjected to a Fourier transform to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption bands and their corresponding wavenumbers.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

References

Purity Assessment of 2-(4-Isocyanophenyl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2-(4-isocyanophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities arising from the synthesis and degradation of this compound and provides detailed experimental protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a bifunctional molecule containing both a reactive isocyanate group and a nitrile moiety. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the downstream reactions, the impurity profile of the final API, and potentially the safety and efficacy of the drug product[1][2]. Therefore, robust analytical methods are required to ensure the purity of this critical intermediate.

This guide details the potential impurities, analytical strategies for their detection and quantification, and provides detailed experimental protocols.

Potential Impurities

Impurities in this compound can originate from the synthetic route or degradation. A common synthetic pathway involves the reaction of a p-aminophenylacetonitrile derivative with phosgene or a phosgene equivalent, followed by further transformations. Another route could involve the nucleophilic substitution of a suitable leaving group on a benzyl halide with a cyanide source[3][4].

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 4-aminophenylacetonitrile or its precursors.

-

Reagents: Residual coupling agents or catalysts used in the synthesis.

-

By-products: Formation of ureas from the reaction of the isocyanate with water, or isonitriles as by-products of the cyanation reaction[5].

-

Isomers: Positional isomers of the isocyanate or nitrile group, depending on the starting materials.

Potential Degradation Products:

-

Hydrolysis Product: The isocyanate group is highly susceptible to hydrolysis, leading to the formation of the corresponding amine, 2-(4-aminophenyl)acetonitrile. This can further react with the parent isocyanate to form a urea derivative.

-

Oxidation Products: The acetonitrile moiety can be susceptible to oxidation, potentially leading to the formation of an amide or carboxylic acid at the benzylic position[6].

-

Polymerization Products: Isocyanates can undergo self-polymerization, especially in the presence of catalysts or moisture.

A logical workflow for identifying and characterizing these impurities is essential.

Analytical Methodologies

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary technique for quantifying the purity of the main component and its non-volatile impurities. Due to the aromatic nature of the molecule, it exhibits strong UV absorbance, making this a sensitive method.

Key Considerations for HPLC Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds[7].

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water or methanol and water with a suitable buffer (e.g., phosphate buffer) or acid modifier (e.g., formic acid or trifluoroacetic acid) is typically employed to achieve good separation of polar and non-polar impurities[8][9].

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification, likely in the range of 230-280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. The high reactivity of the isocyanate group necessitates derivatization to improve its thermal stability and chromatographic behavior.

Key Considerations for GC-MS Analysis:

-

Derivatization: Derivatization of the isocyanate group with an alcohol (e.g., methanol, butanol) or a secondary amine (e.g., dibutylamine) to form a stable urethane or urea derivative is a common practice[10].

-

Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of the derivatized analyte and its impurities.

-

Mass Spectrometry: Electron ionization (EI) is typically used for fragmentation and identification of impurities by library searching and spectral interpretation[1][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any isolated impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Key Aspects of NMR Analysis:

-

¹H NMR: Provides information on the number and environment of protons in the molecule. The aromatic protons will show characteristic splitting patterns, and the methylene protons of the acetonitrile group will appear as a singlet.

-

¹³C NMR: Provides information on the carbon skeleton. The isocyanate and nitrile carbons will have distinct chemical shifts.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish connectivity within the molecule and to fully assign the structure of unknown impurities[12][13][14].

Experimental Protocols

HPLC Method for Purity Assessment

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | 254 nm |

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

GC-MS Method for Impurity Identification

Instrumentation:

-

GC-MS system with a split/splitless injector and a mass selective detector.

Derivatization Procedure:

-

To 1 mg of the sample, add 1 mL of a 10% solution of dibutylamine in a dry, inert solvent (e.g., toluene).

-

Heat the mixture at 60 °C for 30 minutes.

-

Evaporate the solvent and excess reagent under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Conditions:

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-550 amu |

NMR Spectroscopy for Structural Characterization

Instrumentation:

-

NMR spectrometer (400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition:

-

Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra using standard pulse programs.

Typical ¹H NMR Chemical Shifts (in CDCl₃, predicted):

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (adjacent to -NCO) | ~7.2-7.4 | Doublet |

| Aromatic (adjacent to -CH₂CN) | ~7.4-7.6 | Doublet |

| Methylene (-CH₂CN) | ~3.8 | Singlet |

Data Presentation

Quantitative data from the purity assessment should be summarized in a clear and concise manner to facilitate comparison and review.

Table 1: HPLC Purity and Impurity Profile

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

|---|---|---|---|

| 1 | 5.2 | 0.08 | 2-(4-aminophenyl)acetonitrile |

| 2 | 15.8 | 99.85 | This compound |

| 3 | 22.1 | 0.07 | Urea dimer |

Table 2: GC-MS Impurity Identification (after derivatization)

| Peak No. | Retention Time (min) | m/z of Key Fragments | Tentative Identification |

|---|---|---|---|

| 1 | 8.5 | ... | Derivatized starting material |

| 2 | 12.3 | ... | Derivatized this compound |

Conclusion

The purity of this compound is paramount for its successful application in pharmaceutical synthesis. A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust framework for its comprehensive purity assessment. The methodologies and protocols outlined in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical intermediate. The implementation of these analytical strategies will contribute to the development of safe and effective medicines.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mac-mod.com [mac-mod.com]

- 10. Acetonitrile [webbook.nist.gov]

- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Infrared Spectra of Acetonitrile and Acetonitrile‐d3 | Semantic Scholar [semanticscholar.org]

- 14. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Safe Handling of 2-(4-Isocyanophenyl)acetonitrile

Introduction

2-(4-Isocyanophenyl)acetonitrile is a bifunctional organic compound containing both a reactive isocyanate group and a nitrile moiety. This unique combination of functional groups suggests its potential utility in the synthesis of complex molecules in pharmaceutical and materials science research. However, the presence of the isocyanate group, in particular, indicates that this compound should be handled with extreme caution due to its likely high reactivity and potential for toxicity. This guide provides a detailed overview of the inferred safety considerations, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

Based on the known hazards of aromatic isocyanates and substituted acetonitriles, this compound is anticipated to be a hazardous substance. The primary hazards are associated with the isocyanate group, which is highly reactive and a potent sensitizer, and the acetonitrile moiety, which can be toxic.

Inferred GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

Physical and Chemical Properties

While specific experimental data for this compound is not available, the following properties can be inferred from related compounds like 2-chlorophenylacetonitrile and acetonitrile.

| Property | Inferred Value/Information |

| Appearance | Likely a solid or liquid at room temperature |

| Odor | Pungent, irritating |

| Flash Point | > 110 °C / > 230 °F (based on 2-chlorophenylacetonitrile)[1] |

| Solubility | Likely soluble in organic solvents. Reacts with water. |

| Reactivity | Highly reactive with water, alcohols, amines, acids, and bases.[2] |

Experimental Protocols: Safe Handling and Storage

Given the anticipated high reactivity and toxicity, strict adherence to the following protocols is mandatory.

4.1. Engineering Controls

-

Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Ventilation: Ensure adequate ventilation in the laboratory and storage areas.[3]

-

Closed Systems: For larger quantities or repeated use, handling within a glovebox or other closed system is recommended.

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent dermal and respiratory exposure.

| PPE Type | Specification |

| Gloves | Butyl rubber or other resistant gloves are recommended. Latex and nitrile gloves may not provide adequate protection against isocyanates.[2] |

| Eye Protection | Chemical safety goggles and a face shield are mandatory.[4] |

| Lab Coat | A flame-retardant lab coat should be worn. |

| Respiratory Protection | For situations with a potential for aerosol generation or spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[3] |

4.3. Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3]

-

The container should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[4]

-

Store away from incompatible materials such as water, acids, bases, alcohols, and oxidizing agents.[3][5]

4.4. Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain. Contaminated materials should be treated as hazardous waste.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

5.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

5.2. Spill Response

-

Evacuate the area immediately.

-

Remove all sources of ignition.[5]

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

-

For larger spills, dike the area to prevent spreading.

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information

No specific toxicological data for this compound is available. The following is inferred from related compounds.

-

Isocyanate Group: Aromatic isocyanates are known to be potent respiratory and dermal sensitizers.[6] Phenyl isocyanate, a related compound, is a potent chemical sensitizer.[7] Repeated exposure, even at low concentrations, can lead to the development of allergic reactions, including asthma-like symptoms.

-

Acetonitrile Moiety: Acetonitrile and related nitriles are toxic and can be metabolized to cyanide in the body, leading to symptoms of cyanide poisoning.

-

Overall Toxicity: The combined functionalities suggest that this compound is likely to be highly toxic via inhalation, ingestion, and dermal absorption. It is also expected to be a severe irritant to the skin, eyes, and respiratory tract.

Visualizations

Diagram 1: Standard Operating Procedure Workflow

Caption: A logical workflow for the safe handling of this compound.

Diagram 2: Emergency Response Logic

Caption: A decision-making flowchart for responding to emergencies involving this compound.

References

The Expanding Frontier of Isocyanide Chemistry: A Technical Guide to Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The isocyanide functional group, once considered a chemical curiosity, is now at the forefront of novel compound discovery and drug development.[1][2] Its unique electronic properties and reactivity have given rise to a diverse array of natural and synthetic molecules with potent biological activities, spanning antibacterial, antiviral, anticancer, and antimalarial applications. This technical guide provides an in-depth exploration of the discovery of novel isocyanide-containing compounds, with a focus on data-driven insights, detailed experimental methodologies, and the elucidation of their mechanisms of action.

The Rise of Isocyanide-Containing Compounds in Drug Discovery

Isocyanides, characterized by a terminally bonded nitrogen and carbon atom (R-N≡C), are found in a variety of natural sources, from marine sponges to terrestrial microorganisms.[1][3][4] The marine environment, in particular, has proven to be a rich reservoir of complex isocyanide-containing terpenoids with significant bioactivity.[5] Beyond natural products, synthetic chemists are increasingly harnessing the isocyanide moiety to generate novel molecular scaffolds with therapeutic potential.[6] The unique reactivity of the isocyano group, acting as both a nucleophile and an electrophile, allows for its participation in a wide range of chemical transformations, making it a valuable tool in combinatorial chemistry and the synthesis of diverse compound libraries.[6]

Novel Isocyanide Compounds: A Showcase of Bioactivity

The following sections highlight recently discovered isocyanide-containing compounds, showcasing their quantitative biological data and offering a glimpse into their therapeutic promise.

Anticancer Isocyanides

A growing body of research has identified isocyanide-containing molecules with potent anticancer activity. These compounds often exhibit cytotoxicity against a range of cancer cell lines, with mechanisms that can involve the inhibition of key enzymes or the disruption of cellular signaling pathways.[5][7]

Table 1: Anticancer Activity of Novel Isocyanide Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Source Organism/Synthetic Origin | Reference |

| Iriomoteolide-1a | Human Cancer Cells | Nanomolar range | Marine Dinoflagellate | [8] |

| Lamellarin D | Various Tumor Cell Lines | < 1 | Marine Mollusk (Lamellaria sp.) | [9] |

| Dolastatin 10 | Human Prostate Cancer (DU-145) | 0.0005 | Sea Hare (Dolabella auricularia) | [9] |

Antibacterial Isocyanides

The emergence of multidrug-resistant bacteria has created an urgent need for novel antibiotics. Isocyanide-containing compounds, particularly those isolated from Streptomyces species, have demonstrated significant inhibitory activity against pathogenic bacteria.[3][4]

Table 2: Antibacterial Activity of Novel Isocyanide Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Source Organism/Synthetic Origin | Reference |

| Lovfung 1 | Multidrug-resistant Klebsiella | Not specified | Marine Streptomyces sp. | [3][4] |

| Actinomycin D | Bacillus cereus TISTR687 | 1 | Streptomyces actinomycinicus PJ85 | [10] |

| Dihomo-γ-linolenic acid | Bacillus cereus TISTR687 | 1 | Streptomyces actinomycinicus PJ85 | [10] |

Antiviral Isocyanides

The exploration of isocyanides in antiviral research is an emerging field with promising initial findings. Synthetic isocyanide analogs are being investigated for their ability to inhibit viral replication and are showing potential against a variety of viruses.

Table 3: Antiviral Activity of Novel Isocyanide Compounds

| Compound | Virus | EC50 (µM) | Cell Line | Reference |

| Nitazoxanide | MERS-CoV | 0.92 | Vero E6 | [11] |

| Nitazoxanide | SARS-CoV-2 | 2.12 | Vero E6 | [11] |

| Compound 7 (BMS-181,164) | HSV-1 | Potent (not specified) | Not specified | [12] |

Antimalarial Isocyanides

Isocyanide-containing compounds have also been identified as potent antimalarial agents, with some demonstrating efficacy against drug-resistant strains of Plasmodium falciparum.

Table 4: Antimalarial Activity of Novel Isocyanide Compounds

| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference |

| Compound 9 (C6-methoxy, R2 = 4-NO2) | Dd2 (CQ-resistant) | 28.6 ± 0.9 | [13] |

| Compound 10 (C6-methoxy, R2 = 2-NO2) | Dd2 (CQ-resistant) | 56.3 ± 8.1 | [13] |

| Compound 11 (C6-methoxy, R2 = 3-NO2) | Dd2 (CQ-resistant) | 49.5 ± 4.0 | [13] |

Experimental Protocols: A Guide to Discovery and Evaluation

The following protocols provide detailed methodologies for the key experiments involved in the discovery, isolation, and biological evaluation of novel isocyanide-containing compounds.

Isolation of Novel Antibacterial Compounds from Streptomyces

This protocol outlines the general steps for isolating and purifying bioactive compounds from a Streptomyces culture.

-

Culturing: Inoculate the Streptomyces strain in a suitable liquid medium (e.g., International Streptomyces Project medium 2) and incubate under optimal conditions to allow for the production of secondary metabolites.

-

Extraction: After incubation, separate the mycelium from the culture broth by centrifugation. Extract the supernatant with an organic solvent such as ethyl acetate to partition the bioactive compounds into the organic phase.

-

Purification: Concentrate the organic extract and subject it to chromatographic separation techniques. This may involve multiple steps, starting with silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: Determine the chemical structure of the purified compounds using a combination of spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D).[3][4]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the target bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the optical density to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14]

Determination of IC50 for Anticancer Compounds

The MTT assay is a colorimetric assay for assessing cell viability and is commonly used to determine the half-maximal inhibitory concentration (IC50) of anticancer drugs.

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.[15][16]

Visualizing the Mechanism of Action: Signaling Pathways and Workflows

Understanding the mechanism of action of novel compounds is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate key concepts and workflows in isocyanide research.

Conclusion and Future Directions

The discovery of novel isocyanide-containing compounds represents a vibrant and promising area of research with significant implications for drug development. The diverse biological activities exhibited by these molecules, coupled with advances in synthetic chemistry, are paving the way for a new generation of therapeutics. Future efforts will likely focus on the continued exploration of underexplored natural sources, the development of more efficient and stereoselective synthetic methods, and the detailed elucidation of the molecular mechanisms underlying the bioactivity of these fascinating compounds. The strategic application of the principles and protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of the isocyanide pharmacophore.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of a Novel Antimicrobial Compound from Streptomyces sp. with Activity Against Multidrug-Resistant Bacteria | Sciety [sciety.org]

- 4. researchgate.net [researchgate.net]

- 5. An Updated Review on Marine Anticancer Compounds: The Use of Virtual Screening for the Discovery of Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Anticancer Agents: An Overview with a Particular Focus on Their Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scitechdaily.com [scitechdaily.com]

- 9. mdpi.com [mdpi.com]

- 10. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of novel isonucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. google.com [google.com]

Methodological & Application

Application Notes and Protocols for 2-(4-Isocyanophenyl)acetonitrile in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-isocyanophenyl)acetonitrile in multicomponent reactions (MCRs), particularly the Ugi and Passerini reactions. Due to the limited availability of specific literature on this reagent, this document presents generalized yet detailed protocols adapted from established procedures for structurally similar aryl isocyanides. These notes are intended to serve as a foundational guide for researchers exploring the synthetic utility of this versatile building block in drug discovery and medicinal chemistry.

Introduction

Multicomponent reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for the rapid generation of diverse chemical libraries of drug-like molecules.[2][3] this compound is an attractive, yet underexplored, isocyanide for these reactions. The presence of the cyanomethyl group, an electron-withdrawing and synthetically versatile handle, is anticipated to influence the reactivity of the isocyanide and provide a valuable point for post-MCR modifications of the resulting products. The products derived from this reagent are expected to be of significant interest in the development of novel therapeutics, including kinase inhibitors and other targeted agents.

Synthesis of this compound

Since this compound is not readily commercially available, a plausible two-step synthesis from 4-aminophenylacetonitrile is proposed.

Protocol 1: Synthesis of N-(4-(cyanomethyl)phenyl)formamide

-

To a stirred solution of 4-aminophenylacetonitrile (1.0 eq) in ethyl formate (10-15 eq), add a catalytic amount of a strong acid (e.g., HCl, 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate under reduced pressure.

-

The crude N-(4-(cyanomethyl)phenyl)formamide can be purified by recrystallization or column chromatography.

Protocol 2: Dehydration to this compound

-

In a well-ventilated fume hood, dissolve the N-(4-(cyanomethyl)phenyl)formamide (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.1 eq) or triphenylphosphine/carbon tetrachloride (PPh₃/CCl₄), dropwise at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of an aqueous sodium carbonate solution.

-

Extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound should be purified by column chromatography on silica gel.

Multicomponent Reactions with this compound

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] The reaction is known for its high atom economy and the ability to generate a high degree of molecular diversity.[5]

General Protocol for the Ugi Reaction:

-

To a solution of the aldehyde (1.0 eq) in a polar solvent such as methanol or ethanol, add the amine (1.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the imine.

-

Add the carboxylic acid (1.0 eq) to the reaction mixture, followed by this compound (1.0 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. Reactions are typically complete within 24-48 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Table 1: Representative Conditions and Yields for the Ugi Reaction with Aryl Isocyanides

| Aldehyde | Amine | Carboxylic Acid | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 24 | 85-95 | [4] |

| 4-Nitrobenzaldehyde | Aniline | Benzoic Acid | Methanol | 48 | 70-80 | Analogous Reactions |

| Isobutyraldehyde | Cyclohexylamine | Propionic Acid | Ethanol | 24 | 80-90 | Analogous Reactions |

Note: The yields presented are representative of Ugi reactions with other aryl isocyanides and may vary for this compound.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6] This reaction is a powerful tool for the synthesis of depsipeptides and other ester-containing compounds.[7]

General Protocol for the Passerini Reaction:

-

In a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), dissolve the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).

-

Add this compound (1.0 eq) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Table 2: Representative Conditions and Yields for the Passerini Reaction with Aryl Isocyanides

| Aldehyde | Carboxylic Acid | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Acetic Acid | DCM | 12 | 80-90 | [6] |

| 4-Chlorobenzaldehyde | Benzoic Acid | THF | 24 | 75-85 | Analogous Reactions |

| Cyclohexanecarboxaldehyde | Propionic Acid | DCM | 18 | 85-95 | Analogous Reactions |

Note: The yields presented are representative of Passerini reactions with other aryl isocyanides and may vary for this compound.

Reaction Mechanisms and Workflow

Caption: General mechanism of the Ugi four-component reaction.

Caption: General mechanism of the Passerini three-component reaction.

References

- 1. Passerini reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Passerini Reaction [organic-chemistry.org]

- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 7. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]

Application Notes and Protocols for the Ugi Reaction Utilizing 2-(4-Isocyanophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi four-component reaction (U-4CR) is a powerful and highly efficient one-pot synthesis that enables the rapid generation of diverse α-acylamino carboxamide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] This multicomponent reaction is celebrated for its high atom economy, broad substrate scope, and the formation of complex molecules in a single synthetic step, making it a cornerstone in combinatorial chemistry and drug discovery for the synthesis of peptidomimetics and novel heterocyclic scaffolds.[3][4] The use of bifunctional starting materials in the Ugi reaction can lead to a significant increase in the diversity of the resulting products.[2]

This document provides detailed application notes and generalized protocols for conducting the Ugi reaction with a specific focus on the use of 2-(4-isocyanophenyl)acetonitrile as the isocyanide component. While specific examples of Ugi reactions explicitly employing this compound are not extensively documented in the reviewed scientific literature, the protocols provided herein are based on the well-established principles of the Ugi reaction and can be adapted for this specific isocyanide. The nitrile functionality in this compound offers a potential site for post-Ugi modifications, further expanding the chemical space accessible from this building block.

Reaction Principle and Mechanism

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable α-acylamino carboxamide product.[2] The currently accepted mechanism involves the initial formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic carbon of the isocyanide. This is followed by the addition of the carboxylate anion and the final Mumm rearrangement.[2]

Below is a diagram illustrating the generally accepted mechanism of the Ugi reaction.

References

Application Notes and Protocols for the Passerini Reaction with 2-(4-Isocyanophenyl)acetonitrile: A Feasibility Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Passerini reaction is a powerful three-component reaction that rapidly generates molecular complexity, yielding α-acyloxy carboxamides from an isocyanide, a carbonyl compound, and a carboxylic acid. This reaction has found broad applications in medicinal chemistry and drug discovery for the synthesis of diverse compound libraries. This document aims to provide detailed application notes and protocols for the Passerini reaction specifically utilizing 2-(4-isocyanophenyl)acetonitrile as the isocyanide component. However, a comprehensive review of the scientific literature reveals a significant gap: there are no specific published examples, detailed experimental protocols, or quantitative data for the Passerini reaction employing this particular isocyanide.

This absence of data prevents the creation of specific, validated protocols and detailed application notes as requested. The information presented herein is therefore based on the general principles of the Passerini reaction and provides a foundational understanding for researchers interested in exploring the potential of this compound in this context.

Introduction to the Passerini Reaction

The Passerini three-component reaction (P-3CR) is a cornerstone of multicomponent reaction chemistry, first reported by Mario Passerini in 1921.[1][2] It involves the condensation of an isocyanide (R¹-NC), an aldehyde or ketone (R²R³C=O), and a carboxylic acid (R⁴COOH) to form an α-acyloxy carboxamide.[1] The reaction is highly atom-economical and allows for the rapid generation of diverse chemical entities from readily available starting materials.[2]

General Reaction Scheme:

The products, α-acyloxy carboxamides, are recognized as privileged structures in medicinal chemistry and have been investigated for a wide range of biological activities, including anticancer and anti-infective properties.[3][4]

The Isocyanide Component: this compound

The focus of this intended protocol, this compound, is a functionalized isocyanide. The presence of the cyanomethyl group (-CH₂CN) introduces an additional functional handle that could be valuable for post-Passerini modifications or for influencing the biological activity of the resulting products. The electron-withdrawing nature of the cyanomethyl group may also influence the reactivity of the isocyanide in the Passerini reaction.

A thorough search of the chemical literature and supplier databases indicates that this compound is not a commercially available reagent, and specific, optimized synthetic procedures for its preparation are not readily found. This lack of availability is a likely contributor to its absence in reported Passerini reactions.

Generalized Passerini Reaction Protocol (Hypothetical for this compound)

While a specific, validated protocol cannot be provided, a general experimental procedure for a Passerini reaction is outlined below. Researchers wishing to explore the use of this compound would need to first synthesize and characterize this isocyanide and then optimize the reaction conditions for their specific aldehyde and carboxylic acid partners.

Materials:

-

This compound (to be synthesized)

-

Aldehyde or Ketone (e.g., benzaldehyde, isobutyraldehyde)

-

Carboxylic Acid (e.g., acetic acid, benzoic acid)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

To a solution of the aldehyde (1.0 equiv.) and the carboxylic acid (1.0 equiv.) in an aprotic solvent (e.g., DCM, 0.5 M), add this compound (1.0 equiv.) at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture may be concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy carboxamide.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Note: The optimal solvent, temperature, and reaction time will need to be determined empirically for each combination of reactants.

Data Presentation (Hypothetical)

Should experimental data become available, it would be structured as follows for clear comparison.

Table 1: Hypothetical Reaction of this compound with Various Aldehydes and Carboxylic Acids.

| Entry | Aldehyde | Carboxylic Acid | Product | Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | Product 1a | Data not available |

| 2 | Isobutyraldehyde | Acetic Acid | Product 1b | Data not available |

| 3 | Benzaldehyde | Benzoic Acid | Product 1c | Data not available |

| 4 | Isobutyraldehyde | Benzoic Acid | Product 1d | Data not available |

Mandatory Visualizations

General Passerini Reaction Mechanism

The Passerini reaction is generally believed to proceed through a concerted or ionic mechanism, depending on the solvent polarity.[1]

Caption: Generalized mechanism of the Passerini reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Passerini reaction.

Caption: A typical experimental workflow for the Passerini reaction.

Potential Signaling Pathways and Biological Applications

Given that α-acyloxy carboxamides derived from other isocyanides have shown promise as anticancer agents by inducing apoptosis through caspase activation, it is plausible that products derived from this compound could exhibit similar activities.[5]

Hypothetical Signaling Pathway for Apoptosis Induction

If the products were found to be caspase activators, they would likely engage the intrinsic or extrinsic apoptotic pathways.

References

- 1. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]

- 3. Passerini reaction - Wikipedia [en.wikipedia.org]

- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2-(4-Isocyanophenyl)acetonitrile in Click Chemistry

Disclaimer: The following application notes and protocols are based on the established reactivity of the isocyanide and nitrile functional groups in click and click-like reactions. As of the current literature, specific examples and quantitative data for the application of 2-(4-isocyanophenyl)acetonitrile in click chemistry are not available. These protocols are provided as a guide for researchers and scientists to explore the potential of this bifunctional molecule.

Application Note 1: Isocyanide-Based Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools in medicinal chemistry and drug discovery for the rapid generation of complex molecules from simple building blocks.[1][2] These reactions are often considered "click-like" due to their high efficiency, atom economy, and the formation of stable products in a single step.[3] The bifunctional nature of this compound, possessing both an isocyanide and a nitrile group, makes it an intriguing candidate for the synthesis of novel heterocyclic scaffolds and peptidomimetics.[4][5]

The isocyanide group can participate in a four-component Ugi reaction with an aldehyde, an amine, and a carboxylic acid to form an α-acylamino amide. The remaining nitrile group on the phenyl ring is available for further functionalization, potentially through another click reaction or other synthetic transformations.

Hypothetical Ugi Reaction Scheme:

Table 1: Representative Data for Ugi Four-Component Reactions

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | Methanol | 85 | [3] |

| Isobutyraldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Methanol | 92 | [1] |

| Formaldehyde | Glycine methyl ester | Boc-Alanine | Ethyl isocyanoacetate | Methanol | 78 | [2] |

Experimental Protocol: General Procedure for a Ugi Four-Component Reaction

-

To a solution of the aldehyde (1.0 mmol) in methanol (5 mL), add the amine (1.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add the carboxylic acid (1.0 mmol) to the reaction mixture.

-

Finally, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterize the final product by NMR and mass spectrometry.

Ugi Reaction Workflow Diagram

References

Synthesis of Heterocyclic Compounds from 2-(4-Isocyanophenyl)acetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-(4-isocyanophenyl)acetonitrile as a versatile starting material. This bifunctional reagent, possessing both a nitrile and an isocyanide group, offers multiple reaction pathways for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.

Synthesis of 5-(4-(cyanomethyl)phenyl)-1H-tetrazole

The nitrile functionality of this compound can readily undergo a [3+2] cycloaddition reaction with an azide source to furnish a tetrazole ring, a well-known carboxylic acid bioisostere in drug design.

Application Notes:

This protocol outlines the synthesis of 5-(4-(cyanomethyl)phenyl)-1H-tetrazole. The reaction proceeds via the well-established Huisgen 1,3-dipolar cycloaddition of the nitrile with sodium azide. Various catalysts can be employed to facilitate this transformation, with zinc salts and heterogeneous catalysts being common choices to improve reaction rates and yields.[1] The use of dimethylformamide (DMF) as a solvent is typical for this type of reaction due to its high polarity and ability to dissolve the azide salts.[1]

Experimental Protocol:

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or a suitable Lewis acid catalyst (e.g., ZnCl₂)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to 120-140 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water and acidify with a dilute HCl solution to a pH of ~2-3.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

Table 1: Synthesis of 5-(4-(cyanomethyl)phenyl)-1H-tetrazole - Reaction Parameters

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | NH₄Cl | DMF | 120 | 7 | High | [2] |

| 2 | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | - | Good to Excellent | [3] |

| 3 | Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | Good | [1] |

| 4 | CoY Zeolite | DMF | 120 | 14 | High | [4] |

Note: Yields are generalized from reactions with similar aryl nitriles as specific data for this compound was not available in the cited literature.

Synthesis of α-Acyloxy Amides via Passerini Reaction

The isocyanide group of this compound is a versatile functional handle for multicomponent reactions, such as the Passerini three-component reaction (P-3CR). This reaction allows for the one-pot synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.[5]

Application Notes:

This protocol describes a general procedure for the Passerini reaction using this compound. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[5] The reaction is known for its high atom economy and the ability to generate molecular diversity by simply varying the aldehyde and carboxylic acid components. The resulting α-acyloxy amide products can be valuable intermediates in the synthesis of various bioactive molecules.[5]

Experimental Protocol:

Materials:

-

This compound

-

An aldehyde or ketone (e.g., benzaldehyde, isobutyraldehyde)

-

A carboxylic acid (e.g., acetic acid, benzoic acid)

-